molecular formula C23H26N4O3 B2968676 5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775548-62-3

5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2968676
CAS No.: 1775548-62-3
M. Wt: 406.486
InChI Key: CCHLKGOEMMIOGD-UHFFFAOYSA-N
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Description

5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial Activities : Some derivatives of 1,2,4-triazole have been synthesized and found to possess moderate to good antimicrobial activities against various microorganisms. These compounds have shown potential as candidates for further exploration in antimicrobial drug development (Bektaş et al., 2007), (Suresh, Lavanya, & Rao, 2016).

  • Antifungal and Antibacterial Properties : Novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives have been synthesized, characterized, and evaluated for their significant biological activity against tested microorganisms, highlighting their potential in addressing fungal and bacterial infections (Suresh, Lavanya, & Rao, 2016).

Anti-inflammatory and Analgesic Agents

  • Cyclooxygenase Inhibition : A study on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone reported these compounds as anti-inflammatory and analgesic agents. The compounds showed significant COX-2 inhibitory activity, analgesic protection, and anti-inflammatory activity, indicating their utility in developing treatments for inflammatory conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antioxidant Activity

  • Oxidative Stress Mitigation : New 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been synthesized and analyzed for their potential in vitro antioxidant activities. These compounds were compared to standard antioxidants, highlighting their potential use in combating oxidative stress-related diseases (Yüksek et al., 2015).

Anti-Alzheimer's Activity

  • Potential Anti-Alzheimer's Agents : N-Benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives were evaluated for anti-Alzheimer's activity, with some displaying excellent profiles compared to donepezil, a major drug for Alzheimer's disease management. This suggests their potential in the development of new treatments for neurodegenerative diseases (Gupta et al., 2020).

Properties

IUPAC Name

3-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-16-6-8-17(9-7-16)15-27-21(24-25-23(27)29)18-10-12-26(13-11-18)22(28)19-4-3-5-20(14-19)30-2/h3-9,14,18H,10-13,15H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHLKGOEMMIOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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